Buccalin

Overview

Description

Buccalin is a bacterial lysate-based medicinal product that has been developed as an immune-stimulant. It is primarily used in the prophylaxis of recurrent respiratory tract infections. This compound contains inactivated bacterial bodies, including Streptococcus pneumoniae, Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae .

Preparation Methods

Synthetic Routes and Reaction Conditions: Buccalin is prepared by inactivating bacterial bodies through heating. The bacterial species used in this compound are heat-inactivated to ensure they are non-viable while retaining their immunogenic properties .

Industrial Production Methods: The industrial production of this compound involves the cultivation of the bacterial species, followed by their inactivation through heating. The inactivated bacterial bodies are then formulated into a bacterial concentrate, which is used in the final product .

Chemical Reactions Analysis

Buccalin, being a bacterial lysate, does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, its primary function is to stimulate the immune system. The inactivated bacterial bodies in this compound interact with the immune system to enhance its response to infections .

Scientific Research Applications

Buccalin has been extensively studied for its role in the prophylaxis of recurrent respiratory tract infections. It has been shown to significantly reduce the number of days with infectious episodes in patients with recurrent respiratory tract infections . This compound is also used in the prevention of acute exacerbations in elderly patients with chronic obstructive pulmonary disease . Additionally, this compound has applications in immunology research, where it is used to study the immune response to bacterial antigens .

Mechanism of Action

The mechanism of action of Buccalin involves the activation of immunocompetent cells in the region of the Peyer’s patches. This compound stimulates the immune system by presenting inactivated bacterial antigens to the immune cells, thereby enhancing the body’s ability to recognize and fight infections . This activation leads to an increased production of antibodies and other immune responses that help prevent recurrent infections .

Comparison with Similar Compounds

Buccalin is unique in its composition and mechanism of action compared to other bacterial lysate-based products. Similar compounds include other bacterial lysates used for immune stimulation, such as OM-85 and Broncho-Vaxom. These compounds also contain inactivated bacterial bodies and are used for the prevention of respiratory tract infections. this compound’s specific combination of bacterial species and its method of preparation make it distinct .

List of Similar Compounds:- OM-85

- Broncho-Vaxom

- Ribomunyl

This compound stands out due to its unique formulation and its demonstrated efficacy in reducing the number of infectious episodes in patients with recurrent respiratory tract infections .

Properties

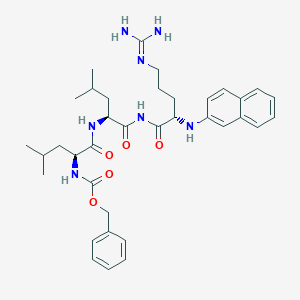

IUPAC Name |

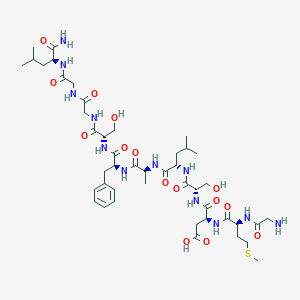

(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYHBJIRVVTXIJ-XSTSSERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72N12O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B57328.png)